2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone
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Overview
Description
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a sulfinyl group, a pyridine ring, and a sulfone group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone typically involves multiple steps, including the formation of the sulfinyl and sulfone groups. One common synthetic route may involve the following steps:
Formation of the Sulfinyl Group: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable sulfinylating agent under controlled conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the sulfinyl and pyridine intermediates with 4-methylphenyl sulfone under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group will yield a sulfone, while reduction of the sulfone group will yield a sulfide.
Scientific Research Applications
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfone groups can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfide: Similar structure but with a sulfide group instead of a sulfone.
2-[(4-Methoxybenzyl)sulfonyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
The uniqueness of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15-5-11-20(12-6-15)29(25,26)21-16(2)13-17(3)23-22(21)28(24)14-18-7-9-19(27-4)10-8-18/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBIWPIXDIPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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